boc-(s)-3-cyclopropylalanine methyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBWPLARUDPFIE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Using Di-tert-Butyl Dicarbonate
The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in biphasic solvent systems. For β-cyclopropylalanine, protection proceeds under mild conditions:
This method achieves >95% yield with minimal racemization, as confirmed by FTIR (C=O carbamate stretch at 1666–1613 cm⁻¹) and ¹H NMR (tert-butyl singlet at δ 1.38 ppm).
Alternative Protecting Groups and Comparative Analysis
While Boc dominates industrial applications, competing groups like Fmoc and Cbz are less favored due to side reactions during cyclopropane ring formation. A 2024 study demonstrated that Boc protection remains optimal for β-substituted alanines, as it withstands subsequent acidic and reductive conditions required for cyclopropanation.
This generates methyl 2-methoxy-2-alkenoate, which undergoes DIBAL-H reduction to the allylic alcohol (92% yield) and oxidative cleavage (NaIO₄, 90% yield) to the cyclopropane precursor. Ring closure via Simmons-Smith reaction (Zn-Cu, CH₂I₂) furnishes the cyclopropyl group with >99% enantiomeric excess (ee).
Diazoketone-Based Cyclopropanation
An alternative route involves Wolff rearrangement of diazoketones:
This method achieves 85% yield but requires hazardous diazomethane, limiting scalability.
Esterification and Methylation Techniques
Direct Esterification with Methanol/HCl
A patented iterative process maximizes methyl ester yield:
This protocol elevates conversion from 75% (1 cycle) to >99% (5 cycles), avoiding costly coupling agents.
Methyl Iodide Quenching
For acid-sensitive intermediates, methylation with MeI/K₂CO₃ in acetone (reflux, 8 h) achieves 89% yield, though it generates stoichiometric KI waste.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Asymmetric Methods
Recent advances employ chiral Rh catalysts (5% Rh/Al₂O₃) for hydrogenative desymmetrization, achieving 98.2% ee at 2844 Torr H₂ pressure. However, catalyst costs remain prohibitive for large-scale applications.
Analytical and Characterization Data
Table 1: Comparative Analysis of Key Methods
| Method | Yield (%) | ee (%) | Hazard Profile | Scale-Up Feasibility |
|---|---|---|---|---|
| Wittig Homologation | 85 | >99 | Low (no CH₂N₂) | Excellent (20 g+) |
| Diazoketone | 78 | 95 | High (CH₂N₂ use) | Poor |
| Simmons-Smith | 91 | 99 | Moderate (CH₂I₂) | Good |
| Iterative MeOH/HCl | >99 | N/A | Low | Excellent |
¹H NMR (CDCl₃, 400 MHz): δ 1.38 (s, 9H, Boc), 1.45–1.52 (m, 1H, cyclopropane), 3.72 (s, 3H, OCH₃), 4.25 (q, J = 7 Hz, 1H, α-CH).
Applications in Pharmaceutical Synthesis
Boc-(S)-3-cyclopropylalanine methyl ester serves as a precursor to protease inhibitors and GPCR modulators. Its cyclopropane moiety enhances metabolic stability in candidates like montelukast analogs, where ring strain improves target engagement .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Boc deprotection is typically achieved using TFA or HCl in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
Peptide Synthesis
Boc-(S)-3-cyclopropylalanine methyl ester is widely used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides enhances their pharmacological properties due to the cyclopropyl moiety, which can improve binding affinity and metabolic stability.
- Peptidomimetics : The compound has been utilized in designing peptidomimetics that exhibit resistance to enzymatic degradation. For instance, β3-peptides containing this amino acid have shown promising results in mimicking natural peptides like somatostatin, demonstrating significant biological activity .
Drug Development
The unique structural features of this compound make it a valuable candidate in drug discovery:
- Therapeutic Potential : Compounds derived from this amino acid have been explored for their potential as anti-cancer agents and antimicrobials. The incorporation of β3-amino acids into peptide sequences has been linked to enhanced therapeutic efficacy against various diseases .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1: Anti-Cancer Peptides : Researchers synthesized a series of peptides incorporating this compound to evaluate their anti-tumor activity. The results indicated that these peptides exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents.
- Case Study 2: Dipeptidyl Peptidase IV Inhibitors : Another study focused on using this compound in the synthesis of dipeptidyl peptidase IV inhibitors, which are crucial in managing type 2 diabetes. The study demonstrated that the incorporation of cyclopropylalanine improved the inhibitors' potency and selectivity .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Used in SPPS for creating stable peptides | Enhances binding affinity |
| Drug Development | Explored for anti-cancer and antimicrobial properties | Significant cytotoxicity against cancer cells |
| Dipeptidyl Peptidase IV Inhibitors | Improves potency and selectivity for managing type 2 diabetes | Enhanced therapeutic effects |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Boc-(S)-3-cyclopropylalanine methyl ester can be contextualized against related Boc-protected amino acid esters. Key comparisons include:
Boc-(S)-Tryptophan Methyl Esters
- Structural Differences : Replaces the indole moiety of tryptophan with a cyclopropane ring, reducing aromaticity and steric bulk.
- Reactivity : The cyclopropane group is less prone to oxidative degradation compared to indole, offering stability in prolonged synthetic workflows.
Boc-l-3-(2-Thienyl)alanine
- Substituent Effects : Features a thienyl group instead of cyclopropane, introducing sulfur-based electronic effects and moderate steric hindrance.
- Applications : Thienyl derivatives are prioritized in kinase inhibitor design due to sulfur’s hydrogen-bonding capacity .
- Purity Standards : Commercial Boc-l-3-(2-thienyl)alanine is typically ≥98% pure (HPLC), with ≤0.5% impurities, comparable to industry standards for cyclopropane analogs .
N-Boc-N-methyl-3-cyclohexanyl-L-alanine
- Structural Comparison : Substitutes cyclopropane with a cyclohexane ring, increasing hydrophobicity and steric bulk.
- Pharmacological Relevance : Cyclohexane’s chair conformation enhances membrane permeability, making it favorable for CNS-targeting peptides .
- Molecular Weight : Higher molecular weight (285.38 g/mol) compared to cyclopropane derivatives (e.g., 271.33 g/mol for Boc-l-3-(2-thienyl)alanine) .
1-(Boc-Aminomethyl)-3-Fluorocyclobutanecarboxylic Acid Isopropyl Ester
- Functional Groups : Incorporates a fluorinated cyclobutane ring, combining steric rigidity with electronegativity for enhanced binding affinity.
- Synthetic Challenges : Fluorine introduction requires specialized reagents (e.g., Selectfluor), increasing synthesis complexity relative to cyclopropane analogs .
Data Tables
Table 1: Physicochemical Properties of Selected Boc-Protected Amino Acid Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity (%) |
|---|---|---|---|---|---|
| This compound* | Not Provided | C₁₂H₂₁NO₄ | 243.30 (estimated) | Cyclopropane | N/A |
| Boc-l-3-(2-Thienyl)alanine | 56675-37-7 | C₁₂H₁₇NO₄S | 271.33 | Thienyl | ≥98 |
| N-Boc-N-methyl-3-cyclohexanyl-L-alanine | 97269-22-2 | C₁₅H₂₇NO₄ | 285.38 | Cyclohexane | 95–97 |
| 1-(Boc-Aminomethyl)-3-Fluorocyclobutanecarboxylic Acid Isopropyl Ester | 1403767-16-7 | C₁₄H₂₄FNO₄ | 289.34 | Fluorocyclobutane | >95 |
*Estimated based on structural analogs.
Biological Activity
Boc-(S)-3-cyclopropylalanine methyl ester (Boc-CPA) is a derivative of cyclopropylalanine, an amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of Boc-CPA, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
Boc-CPA is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a methyl ester on the carboxylic acid. The chemical structure can be represented as follows:
The synthesis of Boc-CPA typically involves the protection of the amino group followed by the introduction of the cyclopropyl side chain. Various synthetic routes have been explored, often utilizing carbamate chemistry to enhance stability and solubility in biological systems .
Antiviral Properties
Recent studies have highlighted the antiviral activity of compounds related to Boc-CPA. For instance, certain derivatives have shown promising results against viral proteases, including those from SARS-CoV-2. These compounds exhibit sub-micromolar activity, indicating their potential as therapeutic agents in viral infections .
Enzyme Inhibition
Boc-CPA and its analogs have been investigated for their ability to inhibit specific enzymes. The presence of the cyclopropyl group may enhance binding affinity due to steric effects, which could stabilize enzyme-substrate interactions. Studies indicate that modifications in the side chain can significantly affect inhibition potency .
Pharmacokinetics
The pharmacokinetic profile of Boc-CPA is influenced by its structural characteristics. The Boc protecting group enhances oral bioavailability by providing stability against enzymatic degradation in the gastrointestinal tract. Furthermore, studies suggest that the methyl ester form improves membrane permeability, facilitating cellular uptake .
Case Studies
- Inhibition of Cysteine Proteases : A study demonstrated that Boc-CPA derivatives effectively inhibited cysteine proteases involved in parasitic infections. The structure-activity relationship (SAR) analysis revealed that modifications at the cyclopropyl position could enhance inhibitory potency .
- Antiviral Activity Against SARS-CoV-2 : Research focused on a series of Boc-CPA derivatives showed varied antiviral activities when tested in vitro against SARS-CoV-2. Certain compounds exhibited higher efficacy in cell lines, suggesting potential for further development as antiviral therapeutics .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Boc-(S)-3-cyclopropylalanine methyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step process involving cyclopropane ring formation, Boc protection, and esterification. For cyclopropane introduction, methods like the Kulinkovich reaction or Simmons-Smith cyclopropanation may be employed, with transition-metal catalysts (e.g., palladium or copper) . Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃/DMF) . Esterification with methyl iodide requires controlled stoichiometry to avoid over-alkylation .
- Critical Parameters : Reaction temperature (e.g., 0–25°C for cyclopropanation), solvent polarity (DMF for Boc protection), and catalyst loading (5–10 mol% for metal-catalyzed steps) directly impact yield and purity.
Q. How can purity and enantiomeric excess (ee) be validated for this compound?
- Analytical Workflow :
- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) at 254 nm. Purity thresholds >95% are standard for peptide synthesis intermediates .
- Enantiomeric Excess : Chiral HPLC or polarimetry. For example, using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers .
Advanced Research Questions
Q. How do steric effects from the cyclopropyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Experimental Design : Compare coupling kinetics of this compound with non-cyclopropyl analogs (e.g., Boc-alanine methyl ester) using Fmoc/t-Bu SPPS protocols. Monitor activation energy via in-situ FTIR (e.g., disappearance of carbonyl stretch at 1,720 cm⁻¹) .
- Findings : Cyclopropyl groups increase steric hindrance, reducing coupling rates by 20–40%. Pre-activation with HOBt/DIC improves efficiency by stabilizing the active ester intermediate .
Q. What are the stability profiles of this compound under acidic/basic conditions, and how do they inform deprotection strategies?
- Stability Studies :
- Acidic Conditions : Incubate in TFA/water (95:5) at 25°C. Monitor Boc deprotection via LC-MS. Half-life <30 minutes indicates rapid deprotection, requiring quenching with cold ether .
- Basic Conditions : Expose to 1M NaOH in THF/water (1:1). Ester hydrolysis occurs within 2 hours, forming the carboxylic acid derivative .
Q. How can diastereomer formation during cyclopropanation be minimized, and what analytical tools detect trace impurities?
- Optimization Strategies :
- Catalyst Screening : Chiral ligands like (R)-BINAP in Cu-catalyzed cyclopropanation improve stereoselectivity (up to 90% ee) .
- Temperature Control : Lower temperatures (−20°C) reduce kinetic side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
